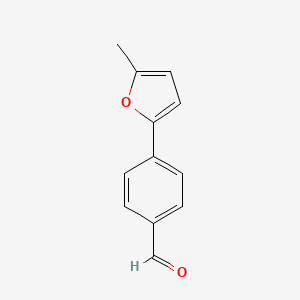

4-(5-Methyl-2-furyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPPZRZUEUFYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409801 | |

| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400748-10-9 | |

| Record name | 4-(5-methyl-2-furyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-2-furyl)benzaldehyde

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(5-Methyl-2-furyl)benzaldehyde, a valuable biaryl compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and expert commentary on best practices.

Introduction and Significance

This compound is a biaryl aldehyde that incorporates both a phenyl and a furan ring system. This structural motif is of significant interest in drug discovery and materials science due to the diverse biological activities and unique electronic properties associated with furan-containing compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules. The reliable and efficient synthesis of this compound is therefore of paramount importance for advancing research in these fields.

This guide will focus on two of the most powerful and widely used cross-coupling methodologies for the synthesis of biaryl compounds: the Suzuki-Miyaura coupling and the Stille coupling. Both methods offer broad functional group tolerance and have been extensively applied in academic and industrial research. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental procedures, and discuss the critical parameters that influence reaction outcomes. Furthermore, a comprehensive section on the characterization of the target compound using modern spectroscopic techniques is included, along with a crucial overview of the necessary safety precautions.

Synthetic Methodologies

The formation of the carbon-carbon bond between the furan and phenyl rings is the key step in the synthesis of this compound. Both the Suzuki-Miyaura and Stille cross-coupling reactions are well-suited for this transformation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] It is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[1]

2.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.[1]

-

Transmetalation: The organic group from the organoboron reagent (e.g., 2-methyl-5-furylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]

2.1.2. Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

-

4-Formylphenylboronic acid (1.2 equivalents)

-

2-Bromo-5-methylfuran (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid, 2-bromo-5-methylfuran, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

-

Add a degassed 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stille Cross-Coupling

The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organohalide.[3] It is known for its excellent tolerance of a wide range of functional groups and the stability of organostannane reagents.[3] However, a significant drawback is the toxicity of the tin compounds.[5][6]

2.2.1. Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

2.2.2. Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzaldehyde (1.0 equivalent)

-

2-Methyl-5-(tributylstannyl)furan (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous toluene (solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde and 2-methyl-5-(tributylstannyl)furan.

-

Dissolve the reactants in anhydrous toluene.

-

Degas the solution by bubbling nitrogen through it for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of nitrogen.

-

Heat the mixture to reflux (approximately 110 °C) and stir under nitrogen.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Purification of this compound

Purification of the crude product is crucial to obtain the desired compound with high purity. Column chromatography is the most common method. Due to the potential for oxidation of the aldehyde to the corresponding carboxylic acid, it is advisable to use a relatively non-polar eluent system and to work quickly. A typical eluent would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the polarity to elute the product.

Characterization

The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data

Based on the analysis of similar structures, the following spectroscopic data are expected for this compound.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic protons (phenyl ring): ~7.7-8.0 ppm (multiplet). Furan protons: ~6.1-6.8 ppm (doublets). Methyl protons (CH₃): ~2.4 ppm (singlet). |

| ¹³C NMR | Carbonyl carbon (C=O): ~191-193 ppm. Aromatic and furan carbons: ~110-160 ppm. Methyl carbon (CH₃): ~14 ppm. |

| IR (Infrared) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹. C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. Aromatic C=C stretches: ~1600 and ~1450 cm⁻¹. C-O-C stretch (furan): ~1000-1300 cm⁻¹. |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 186.21. |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and the instrument used.

Interpretation of Spectroscopic Data

-

¹H NMR: The downfield singlet for the aldehyde proton is highly characteristic. The aromatic and furan protons will exhibit splitting patterns (doublets and multiplets) depending on their coupling with neighboring protons. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbonyl carbon signal is typically found far downfield, which is a key indicator of the aldehyde group. The number of distinct signals in the aromatic region will depend on the symmetry of the molecule.

-

IR Spectroscopy: The strong absorption band for the carbonyl group is a primary diagnostic feature. The two weak bands for the aldehydic C-H stretch are also characteristic.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Safety and Handling

It is imperative that all experimental work is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagents:

-

4-Formylphenylboronic acid: May cause skin and eye irritation.[7][8] Avoid inhalation of dust.[7]

-

2-Bromo-5-methylfuran: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9]

-

Organotin compounds (for Stille coupling): These are highly toxic and should be handled with extreme care.[5][6] They can be absorbed through the skin and are neurotoxic.[6] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[5]

-

-

Catalysts:

-

Solvents:

-

Toluene and other organic solvents are flammable and should be handled away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][12][13][14]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. By leveraging powerful cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, researchers can efficiently access this valuable building block. The provided experimental protocols, coupled with a thorough understanding of the underlying reaction mechanisms and necessary safety precautions, will enable scientists to confidently produce and characterize this compound for their research endeavors in drug discovery and materials science.

References

-

Angene Chemical. (2024, April 15). Safety Data Sheet: 4-Formylphenylboronic Acid. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

-

CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

-

Princeton University. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]

-

Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-METHYLFURFURAL. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]

-

ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Chemical and Pharmaceutical Bulletin. (1969). Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. Retrieved from [Link]

-

Organic Letters. (2026, January 19). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

-

Chemsrc. (2025, September 12). 4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde. Retrieved from [Link]

-

American Chemical Society. (2026, January 9). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

Sources

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

Physical and chemical properties of 4-(5-Methyl-2-furyl)benzaldehyde

An In-Depth Technical Guide to 4-(5-Methyl-2-furyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (MFB), a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. This document details the compound's structural characteristics, spectroscopic profile, and key reactive traits. Furthermore, it furnishes field-proven, step-by-step protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent analytical characterization. The guide is designed to serve as a vital resource for researchers, chemists, and drug development professionals, enabling a deeper understanding and practical application of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound, with CAS Number 400748-10-9, is a bifunctional organic molecule that incorporates two key pharmacophores: a benzaldehyde moiety and a 5-methylfuran ring. The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a stable, lipophilic spacer. The benzaldehyde functional group is a versatile precursor for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[1] The strategic combination of these two groups makes MFB a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide aims to consolidate its known properties and provide robust, validated methodologies for its synthesis and analysis.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. While some experimental data for MFB is not widely published, we can deduce its core properties from its constituent parts and data from chemical suppliers.

Core Physical and Chemical Properties

The fundamental properties of MFB are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 400748-10-9 | Santa Cruz Biotechnology |

| Molecular Formula | C₁₂H₁₀O₂ | Santa Cruz Biotechnology |

| Molecular Weight | 186.21 g/mol | Santa Cruz Biotechnology |

| Appearance | Expected to be a solid at room temperature | Analog Compound Analysis |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and slightly soluble in water. | Analog Compound Analysis[2] |

| Boiling Point | High; predicted >200 °C at atmospheric pressure. | Analog Compound Analysis[3][4] |

Spectroscopic Data for Structural Elucidation

The following data provides the expected spectroscopic signature of MFB, which is essential for its unambiguous identification and purity assessment. These predictions are based on established principles and spectral data from analogous structures like 4-methylbenzaldehyde and 5-methylfurfural.[3][5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton (-CHO).[6]

-

δ ~7.9 ppm (d, 2H): These are the two aromatic protons on the benzene ring ortho to the aldehyde group.

-

δ ~7.7 ppm (d, 2H): These are the two aromatic protons on the benzene ring meta to the aldehyde group.

-

δ ~6.7 ppm (d, 1H): This signal corresponds to the proton at the C3 position of the furan ring.

-

δ ~6.1 ppm (d, 1H): This signal corresponds to the proton at the C4 position of the furan ring.

-

δ ~2.4 ppm (s, 3H): This singlet is characteristic of the methyl group (-CH₃) protons on the furan ring.[7]

-

-

¹³C NMR (Predicted, 101 MHz, CDCl₃):

-

δ ~192 ppm: Aldehyde carbonyl carbon (C=O).[7]

-

δ ~155-158 ppm: Quaternary carbons of the furan ring (C2 and C5).

-

δ ~130-136 ppm: Quaternary carbon of the benzene ring attached to the furan and the CH carbons ortho to the aldehyde.[5]

-

δ ~124-130 ppm: CH carbons of the benzene ring meta to the aldehyde.

-

δ ~110-115 ppm: CH carbons of the furan ring (C3 and C4).

-

δ ~14 ppm: Methyl carbon (-CH₃).[7]

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

~3100-3000 cm⁻¹ (medium): Aromatic and vinylic C-H stretching.

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.

-

~2830-2730 cm⁻¹ (weak, often two bands): Characteristic C-H stretching of the aldehyde proton.

-

~1705-1685 cm⁻¹ (strong): Intense C=O stretching vibration from the aromatic aldehyde.

-

~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic and furan rings.[8][9]

-

~1000-1250 cm⁻¹ (strong): C-O-C stretching of the furan ring.[9]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 186.21. The presence of this peak confirms the molecular weight.

-

Key Fragments:

-

m/z = 185 [M-H]⁺: A common fragmentation for aldehydes.[6]

-

m/z = 157 [M-CHO]⁺: Loss of the formyl radical.

-

m/z = 94: Fragment corresponding to the methyl-furyl cation.

-

m/z = 91: Tropylium ion, a common fragment in benzyl-type systems.

-

m/z = 77: Phenyl cation, from cleavage of the bond between the rings.[10]

-

Synthesis and Chemical Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective use in research and development.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the furan and benzene rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, mild reaction conditions, and tolerance of various functional groups, including the aldehyde required in the target molecule.[11]

The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for MFB via Suzuki-Miyaura coupling.

Chemical Reactivity Profile

The reactivity of MFB is governed by its two primary functional domains: the aldehyde group and the furan ring. Understanding these reactive sites allows for predictable and controlled downstream chemical modifications.

Caption: Key reactive sites on the MFB molecule.

-

Aldehyde Group: The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This enables a wide range of transformations, including the formation of alcohols (via reduction or Grignard reagents), alkenes (via Wittig reaction), imines (via condensation with primary amines), and carboxylic acids (via oxidation).[1]

-

Furan Ring: The furan ring is an electron-rich aromatic system. It can undergo electrophilic substitution, although it is sensitive to strong acids. It can also participate as the diene component in Diels-Alder reactions, providing a route to complex bicyclic structures.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and provide internal checks for validation, ensuring the integrity of the experimental outcome.

Protocol: Synthesis of MFB via Suzuki-Miyaura Coupling

This protocol details the synthesis from commercially available starting materials. The causality for each step is explained to provide a deeper understanding.

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: Using a slight excess of the bromofuran ensures complete consumption of the more valuable boronic acid. K₂CO₃ is a crucial base that activates the boronic acid for the transmetalation step in the catalytic cycle.[12]

-

-

System Inerting:

-

Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air prevents catalyst degradation and ensures high catalytic turnover.

-

-

Solvent and Catalyst Addition:

-

Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ~0.1 M concentration relative to the boronic acid).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Causality: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Pd(PPh₃)₄ is a reliable pre-catalyst that readily forms the active Pd(0) species.[12]

-

-

Reaction:

-

Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is complete when the starting materials are consumed (typically 4-12 hours).

-

Causality: Heating accelerates the reaction rate. TLC provides a direct, real-time visualization of the conversion of reactants to the more polar product.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Causality: The workup removes the inorganic salts and water-soluble components. Column chromatography separates the desired product from unreacted starting materials and catalyst byproducts based on polarity.

-

Protocol: Analytical Characterization Workflow

This workflow ensures the identity, structure, and purity of the synthesized MFB.

Caption: A self-validating workflow for analytical characterization.

-

Mass Spectrometry (Identity Check):

-

Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using GC-MS or direct infusion ESI-MS.

-

Validation: The primary validation point is the observation of the molecular ion peak at m/z ≈ 186.2. This confirms the correct mass has been synthesized.[10]

-

-

NMR Spectroscopy (Structure Confirmation):

-

Prepare a sample by dissolving 5-10 mg of MFB in ~0.7 mL of deuterated chloroform (CDCl₃).[13]

-

Acquire ¹H and ¹³C NMR spectra.

-

Validation: The structure is confirmed if and only if all predicted peaks (as detailed in Section 2.2.1) are present with the correct chemical shift, integration (for ¹H), and multiplicity. This provides an unambiguous map of the molecule's C-H framework.

-

-

FTIR Spectroscopy (Functional Group Confirmation):

-

Place a small amount of the solid sample directly on the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.[13]

-

Validation: The presence of a strong absorption band around 1700 cm⁻¹ (C=O) and another strong band in the 1250-1000 cm⁻¹ region (C-O-C) validates the presence of the key aldehyde and furan functional groups.[13][14]

-

-

High-Performance Liquid Chromatography (Purity Quantification):

-

Prepare a stock solution of MFB in acetonitrile/water.

-

Analyze using a reverse-phase HPLC system (e.g., C18 column) with a UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).[15]

-

Use a gradient elution method, for example, from 30% to 95% acetonitrile in water over 15 minutes.

-

Validation: The purity is determined by the area percentage of the main product peak. For use in drug development, a purity of >98% is typically required. This step provides the final, quantitative quality control metric.[16][17]

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has detailed its core physicochemical and spectroscopic properties, providing a predictive framework for its identification. The outlined protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent multi-technique analytical validation offer a robust and reliable foundation for researchers. By understanding the causality behind each experimental step and employing a self-validating analytical workflow, scientists can confidently synthesize, characterize, and utilize this versatile molecule in their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Wikipedia. (2023). 5-Methylfurfural. Wikipedia. [Link]

-

(n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

-

SpectraBase. (n.d.). Furan, 2-[(2,4-dimethoxyphenyl)(5-methyl-2-furanyl)methyl]-5-methyl-. [Link]

-

ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

-

ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

-

EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... [Link]

-

CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

PMC - NIH. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

NIH. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). [Link]

-

PMC - PubMed Central - NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]

-

SpectraBase. (n.d.). benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol, 3857-25-8. [Link]

-

PubChem. (n.d.). 5-Methylfurfural. [Link]

-

SpectraBase. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 4. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. rsc.org [rsc.org]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. researchgate.net [researchgate.net]

- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. auroraprosci.com [auroraprosci.com]

An In-depth Technical Guide to 4-(5-Methyl-2-furanyl)benzaldehyde (CAS Number: 400748-10-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(5-Methyl-2-furanyl)benzaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, safety and handling protocols, synthesis methodologies, and explore its potential biological activities, offering a foundational resource for researchers and developers in the pharmaceutical and chemical industries.

Compound Identity and Physicochemical Properties

4-(5-Methyl-2-furanyl)benzaldehyde, identified by the CAS number 400748-10-9, is a bifunctional organic molecule incorporating both a furan and a benzaldehyde moiety. This unique structural arrangement imparts specific chemical reactivity and potential for diverse applications.

Table 1: Physicochemical Properties of 4-(5-Methyl-2-furanyl)benzaldehyde and Related Compounds

| Property | 4-(5-Methyl-2-furanyl)benzaldehyde | 4-(Furan-2-yl)benzaldehyde | 4-Methylbenzaldehyde | Benzaldehyde |

| CAS Number | 400748-10-9 | 2772295 | 104-87-0 | 100-52-7 |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₁H₈O₂ | C₈H₈O | C₇H₆O |

| Molecular Weight | 186.21 g/mol | 172.17 g/mol | 120.15 g/mol | 106.12 g/mol |

| Appearance | Solid (predicted) | Off-white solid | Colorless liquid | Colorless liquid |

| Melting Point | Data not available | 85 - 87 °C | -26 °C | -26 °C |

| Boiling Point | Data not available | Data not available | 204 - 205 °C | 178 - 179 °C |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for 4-(5-Methyl-2-furanyl)benzaldehyde is not widely available. However, based on the known hazards of its structural analogues, such as 4-methylbenzaldehyde and benzaldehyde, caution should be exercised during handling.[1]

Potential Hazards:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors or dust.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][4]

Synthesis of 4-(5-Methyl-2-furanyl)benzaldehyde

The synthesis of 4-(5-Methyl-2-furanyl)benzaldehyde can be achieved through several synthetic routes. A prominent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, making it an ideal strategy for linking the furan and phenyl rings.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-methylfuran (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-(5-Methyl-2-furanyl)benzaldehyde.

Spectroscopic Characterization

The structure of the synthesized 4-(5-Methyl-2-furanyl)benzaldehyde can be confirmed using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons on the benzene ring (~7.5-7.9 ppm), furan ring protons (~6.2 and 7.2 ppm), and the methyl group protons (~2.4 ppm).[8][9][10][11] |

| ¹³C NMR | Resonances for the carbonyl carbon (~192 ppm), aromatic and furan carbons (in the range of 110-160 ppm), and the methyl carbon (~14 ppm).[8][9][10][11] |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretch of the aldehyde (~2820 and 2720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the furan ring (~1020 cm⁻¹).[12][13][14] |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z 186.21).[15][16][17] |

Potential Biological Activities and Mechanism of Action

While specific biological data for 4-(5-Methyl-2-furanyl)benzaldehyde is limited, the furan and benzaldehyde moieties are present in numerous compounds with known biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

5.1. Antimicrobial Activity

Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[18][19][20] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. Benzaldehyde and its derivatives have also demonstrated antibacterial properties.[21] The combination of these two pharmacophores in one molecule could lead to synergistic or enhanced antimicrobial effects.

5.2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of furan-containing compounds.[22][23][24] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways or the generation of reactive oxygen species (ROS). Benzaldehyde has also been investigated for its antitumor properties.[25] Therefore, 4-(5-Methyl-2-furanyl)benzaldehyde represents a promising candidate for further investigation as a potential anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-(5-Methyl-2-furanyl)benzaldehyde in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[26]

Conclusion and Future Directions

4-(5-Methyl-2-furanyl)benzaldehyde is a versatile molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of a diverse range of derivatives. The presence of both furan and benzaldehyde moieties suggests a promising profile for biological activities, particularly in the antimicrobial and anticancer arenas.

Future research should focus on:

-

A comprehensive evaluation of its physicochemical properties.

-

Detailed toxicological studies to establish a complete safety profile.

-

Systematic screening for a wider range of biological activities.

-

Elucidation of the specific mechanisms of action for any observed biological effects.

-

Synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR).

This in-depth guide serves as a foundational resource to stimulate and guide further research into this promising chemical entity.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

4-(5-Methyl-furan-2-ylmethyl)-benzaldehyde. Chemsrc. [Link]

-

Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

-

Antitumor activity of benzaldehyde. PubMed. [Link]

-

Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. MDPI. [Link]

-

Synthesis, Characterization, Antibacterial and Antifungal Activities Evaluation of Metal Complexes With Benzaldehyde-4-methylthiosemicarbazone Derivatives. ResearchGate. [Link]

-

Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

-

Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

4-(furan-2-yl)benzaldehyde. PubChemLite. [Link]

-

5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem. [Link]

-

2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone. The Good Scents Company. [Link]

-

Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. [Link]

-

5-Methylfurfural. Wikipedia. [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health. [Link]

-

Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Cheméo. [Link]

-

Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

5-Methylfurfural (YMDB15957). Yeast Metabolome Database. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie. [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

-

3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE. Chemsrc. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. [Link]

-

Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). ResearchGate. [Link]

-

4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine: A New Ligand Obtained from a Biomass-Derived Aldehyde with Potential Application in Metal-Catalyzed Reactions. ResearchGate. [Link]

-

Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. ResearchGate. [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Institutes of Health. [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. [Link]

-

Kinetics of base-catalysed condensation of 5-methylfuran-2(3H)-one with 2-hydroxybenzaldehyde. Sci-Hub. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

-

4-Methyl-5H-furan-2-one. NIST WebBook. [Link]

-

5-Methylfurfural. PubChem. [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ymdb.ca [ymdb.ca]

- 10. epfl.ch [epfl.ch]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 13. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 16. PubChemLite - 4-(furan-2-yl)benzaldehyde (C11H8O2) [pubchemlite.lcsb.uni.lu]

- 17. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 19. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revroum.lew.ro [revroum.lew.ro]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-(5-Methyl-2-furyl)benzaldehyde structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of 4-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a bi-aryl aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by its furan and benzaldehyde moieties. The furan ring, in particular, is a versatile heterocyclic scaffold found in numerous pharmaceuticals.[1][2] A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives with enhanced therapeutic or material properties. This guide provides a comprehensive overview of the experimental and computational methodologies for the detailed structural and conformational analysis of this compound.

Introduction: The Significance of Furan-Containing Bi-Aryl Scaffolds

Furan and its derivatives are pivotal building blocks in organic synthesis and are integral to the structure of many natural products and synthetic drugs.[3][4] The incorporation of a furan ring into a larger molecular framework, such as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][5] The relative orientation of the furan and phenyl rings, governed by the rotational barrier around the central carbon-carbon single bond, dictates the molecule's overall shape and electronic distribution. This conformational flexibility can be a critical determinant of biological activity. Therefore, a multi-faceted approach, combining solid-state structural analysis, solution-phase spectroscopic studies, and in-silico computational modeling, is essential for a holistic understanding of this molecule.

Molecular Structure and Physicochemical Properties

Before delving into advanced structural analysis, a summary of the basic molecular properties of this compound is warranted.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₂ | [6] |

| Molecular Weight | 186.21 g/mol | [6] |

| CAS Number | 400748-10-9 | [6] |

| General Class | Aromatic Aldehyde, Furan Derivative |

Experimental Structural Elucidation

A combination of crystallographic and spectroscopic techniques is indispensable for unambiguously determining the molecular structure of this compound.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise localization of each atom in the crystal lattice. For molecules with potential torsional flexibility, such as this compound, the crystal structure reveals the preferred conformation adopted in the crystalline state, which is often one of the low-energy conformations.[9][10]

-

Crystallization: High-quality single crystals are paramount. A suitable method involves dissolving the purified compound in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowing it to cool slowly. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective technique.[8]

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).[7]

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation in the solution phase, which is often more biologically relevant than the solid state.[11][12]

-

Aldehyde Proton: A characteristic singlet or a narrow multiplet is expected in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[13][14]

-

Aromatic Protons: The protons on the benzaldehyde ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), showing characteristic ortho and meta couplings. The protons on the furan ring will also resonate in the aromatic region, with their chemical shifts and coupling constants providing information about their environment.

-

Methyl Protons: The methyl group on the furan ring will give rise to a singlet at approximately δ 2.3-2.5 ppm.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will exhibit a characteristic resonance in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.[13][14]

-

Aromatic and Furan Carbons: The carbon atoms of the phenyl and furan rings will resonate in the δ 110-160 ppm range.

-

Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.

Conformational Analysis: Unveiling the Rotational Landscape

The central C-C bond connecting the furan and benzaldehyde rings allows for rotation, leading to different spatial arrangements or conformations. The planarity or non-planarity of the molecule can significantly impact its properties.

Computational Chemistry: A Powerful Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape of molecules.[15][16]

Caption: Workflow for computational conformational analysis.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the C-C bond connecting the two rings. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states).[11]

-

Geometry Optimization: The geometries of the identified stable conformers are fully optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). This provides accurate geometric parameters and relative energies of the conformers.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Interpreting Conformational Preferences

The relative energies of the conformers provide insight into their populations at a given temperature. The interplay of steric hindrance between the ortho protons of the benzaldehyde ring and the furan ring, as well as electronic effects (conjugation), will determine the most stable conformation. For similar bi-aryl systems, a non-planar (twisted) conformation is often the global minimum, balancing the stabilizing effect of π-conjugation with the destabilizing steric repulsion.[17][18]

Synthesis of this compound

While the primary focus of this guide is on structural analysis, a plausible synthetic route is outlined below for completeness. A common and effective method for the synthesis of such bi-aryl compounds is the Suzuki coupling reaction.

Caption: Proposed Suzuki coupling for the synthesis of the title compound.

Conclusion and Future Directions

The structural and conformational analysis of this compound requires a synergistic approach that leverages the strengths of X-ray crystallography, NMR spectroscopy, and computational chemistry. The methodologies outlined in this guide provide a robust framework for obtaining a comprehensive understanding of this important molecule. Such detailed structural insights are crucial for establishing structure-activity relationships (SAR) and for the rational design of new furan-containing compounds for applications in drug discovery and materials science.[2][19] Future work could involve the synthesis of derivatives with different substituents on either ring to systematically probe the effects on conformation and biological activity.

References

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of furan, furfural, and benzaldehyde. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Conformational study on N-acylhydrazones of aromatic aldehydes by NMR spectroscopy. Retrieved from [Link]

-

Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed Central. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

YouTube. (2022). furan synthesis and reactions || furan organic chemistry || furan resonance structures #sgsir. Retrieved from [Link]

-

Sci-Hub. (n.d.). Conformations of some 2-substituted furan and thiophen carbonyl compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Quantum Chemical studies of Furan. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

-

ACS Publications. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

-

PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

GATE 2026. (n.d.). CY Chemistry. Retrieved from [Link]cy.pdf)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. auremn.org.br [auremn.org.br]

- 12. Conformational study on N-acylhydrazones of aromatic aldehydes by NMR spectroscopy. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. modgraph.co.uk [modgraph.co.uk]

- 18. Sci-Hub. Conformations of some 2-substituted furan and thiophen carbonyl compounds / Journal of the Chemical Society, Perkin Transactions 2, 1975 [sci-hub.box]

- 19. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

A Technical Guide to the Solubility of 4-(5-Methyl-2-furyl)benzaldehyde for Pharmaceutical and Chemical Research

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that influences reaction kinetics, purification, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of 4-(5-Methyl-2-furyl)benzaldehyde (CAS No. 400748-10-9)[1], a heterocyclic aldehyde of interest in organic synthesis. We delve into the theoretical principles governing its solubility by examining its molecular structure in relation to a spectrum of common laboratory solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data. The synthesis of this guide is grounded in established chemical principles and methodologies to ensure scientific integrity and practical utility for scientists in drug development and chemical research.

Molecular Profile of this compound

Understanding the physicochemical properties of the solute is the foundation for predicting its solubility.

-

Chemical Structure:

-

Structural Analysis for Solubility Prediction:

-

Polar Features: The aldehyde group is highly polar and can act as a hydrogen bond acceptor. The oxygen atom within the furan ring also contributes to the molecule's polarity and can accept hydrogen bonds.

-

Non-polar Features: The aromatic benzene ring and the furan ring, along with the methyl group, form a significant non-polar, hydrophobic backbone.

-

This duality—a polar head with a considerable non-polar body—suggests that this compound will exhibit nuanced solubility, favoring solvents that can effectively interact with both its hydrophobic and hydrophilic regions. The principle of "like dissolves like" is the guiding tenet for predicting its behavior[2][3].

The Solvent Spectrum: A Theoretical Framework for Solubility

The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds. The interaction between the solvent and the distinct features of this compound will dictate the extent of dissolution.

2.1. Solvent Classification and Predicted Interactions

The following table summarizes the properties of common laboratory solvents and provides a rationale for the predicted solubility of this compound.

| Solvent Class | Example Solvents | Key Properties | Predicted Solubility of this compound & Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low dielectric constant; dominated by van der Waals forces. Toluene has aromatic character. | Low in Aliphatics (Hexane): The solvent's non-polar nature cannot overcome the crystal lattice energy of the solute, which has significant polar character. Moderate in Aromatics (Toluene): Potential for π-π stacking between the solvent's benzene ring and the solute's aromatic systems may enhance solubility compared to aliphatic hydrocarbons. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to high dielectric constant; possess a dipole moment. Can act as hydrogen bond acceptors but not donors.[4] | High: These solvents are expected to be excellent choices. Their polarity effectively solvates the aldehyde group via dipole-dipole interactions. THF and Acetone can also accept hydrogen bonds. Their organic nature accommodates the non-polar backbone of the solute. |

| Polar Protic | Water, Methanol, Ethanol | High dielectric constant; possess a dipole moment. Can both donate and accept hydrogen bonds.[4] | Very Low in Water: The large, non-polar hydrocarbon portion of the molecule dominates, making it poorly soluble in water despite the presence of polar groups. Moderate to High in Alcohols (Methanol, Ethanol): These solvents offer a balance. The hydroxyl group can hydrogen bond with the solute's oxygen atoms, while the alkyl chain can solvate the non-polar rings. Solubility is expected to decrease as the alcohol's alkyl chain length increases. |

2.2. Quantitative Solvent Properties

For a more granular prediction, researchers can refer to quantitative measures of polarity.

| Solvent | Relative Polarity[5] | Dielectric Constant (at 20°C)[6] | H-Bond Donor/Acceptor |

| Hexane | 0.009 | 1.89 | Neither |

| Toluene | 0.099 | 2.38 | Acceptor (weak) |

| Dichloromethane | 0.309 | 9.08 | Acceptor (weak) |

| Tetrahydrofuran (THF) | 0.207 | 7.58 | Acceptor |

| Ethyl Acetate | 0.228 | 6.02 | Acceptor |

| Acetone | 0.355 | 21.01 | Acceptor |

| Ethanol | 0.654 | 24.6 | Both |

| Methanol | 0.762 | 33.0 | Both |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 47.0 | Acceptor |

| Water | 1.000 | 80.1 | Both |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative data.

3.1. Workflow for Solubility Assessment

The logical flow for determining solubility involves a screening phase followed by a rigorous quantitative measurement for promising solvent systems.

Caption: Experimental workflow for solubility determination.

3.2. Protocol: Rapid Qualitative Solubility Assessment

This method provides a quick, low-resource way to screen multiple solvents.

-

Preparation: Aliquot approximately 10-20 mg of this compound into separate, labeled small test tubes or vials.

-

Solvent Addition: To the first tube, add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Cap the tube and vortex or shake vigorously for 30-60 seconds. Causality: Vigorous agitation is crucial to break down solute aggregates and maximize the initial solvent-solute interaction surface area.

-

Observation: Allow the tube to stand for 1-2 minutes and observe. Note if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat step 3. Continue this process up to a total volume of 3 mL[7].

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 3 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid occurs.

-

-

Documentation: Record the results for each solvent tested.

3.3. Protocol: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for generating precise solubility data. It ensures the solution has reached equilibrium, preventing an underestimation of solubility.

-

System Preparation: Add an excess amount of this compound to a sealed, airtight container (e.g., a screw-cap vial or flask) containing a known volume of the solvent. Trustworthiness: Adding excess solid is critical to ensure that the resulting solution is truly saturated.

-

Equilibration: Place the container in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours). Causality: A long equilibration time is necessary for the dissolution process to reach a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, let the container stand undisturbed in the temperature bath to allow the excess solid to settle. For more rapid separation, the sample can be centrifuged at the same constant temperature.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Analysis: Quantify the concentration of the solute in the collected supernatant. Several methods can be employed:

-

Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer the collected supernatant to it and evaporate the solvent completely under reduced pressure or in a fume hood. Weigh the container again. The mass difference is the amount of dissolved solute. This method is simple but requires a non-volatile solute.

-

Spectroscopic Analysis (UV-Vis): If the compound has a known extinction coefficient, its concentration can be determined by measuring the absorbance of the supernatant (after appropriate dilution) at a specific wavelength (λ_max). A calibration curve should be prepared beforehand.

-

Chromatographic Analysis (HPLC): This is a highly accurate and specific method. The supernatant is injected into an HPLC system, and the concentration is determined by comparing the peak area to a standard calibration curve.

-

Summary of Solubility Data

The following table should be used to compile and compare predicted solubility with experimentally determined values. Researchers are encouraged to populate this table with their own findings.

| Solvent | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Notes / Observations |

| Non-Polar | |||

| Hexane | Low | ||

| Toluene | Moderate | ||

| Polar Aprotic | |||

| Dichloromethane | High | ||

| Tetrahydrofuran | High | ||

| Ethyl Acetate | High | ||

| Acetone | High | ||

| Acetonitrile | High | ||

| Dimethyl Sulfoxide | High | ||

| Polar Protic | |||

| Methanol | High | ||

| Ethanol | Moderate-High | ||

| Water | Very Low |

Safety and Handling

Personnel handling this compound and associated solvents must consult the relevant Safety Data Sheets (SDS) prior to any experimental work. General precautions include:

-

Working in a well-ventilated fume hood.

-

Using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves[8].

-

Avoiding inhalation of vapors and direct skin or eye contact[9].

Conclusion

This compound is a molecule with a hybrid polarity. Its solubility is predicted to be highest in polar aprotic solvents (such as THF, acetone, and DCM) and short-chain alcohols (methanol, ethanol), which can effectively solvate both its polar aldehyde function and its non-polar aromatic framework. Conversely, it is expected to exhibit poor solubility in highly non-polar aliphatic solvents like hexane and the highly polar solvent, water. The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and obtain precise, reliable solubility data essential for advancing chemical synthesis and pharmaceutical development projects.

References

- Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Unknown Source. Polarity of Solvents.

- Cockroft, S. L., et al. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents.

- Burdick & Jackson. (n.d.). Polarity Index.

- Unknown Source. Functional Groups In Organic Chemistry.

- Sigma-Aldrich. (2024, May 16). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for 4-(2-Furyl)benzaldehyde.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET for 5-Fluoro-2-methylbenzaldehyde.

- Wikipedia. (n.d.). Furfural.

- Chem-Impex. (n.d.). 3-(5-Methyl-2-furyl)benzaldehyde.

- Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Potential Biological Activities of Furan-Containing Benzaldehudes

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2][3] When coupled with a benzaldehyde moiety, it gives rise to a versatile class of compounds known as furan-containing benzaldehydes. These molecules, found in both natural products and synthetic derivatives, have garnered significant attention for their broad spectrum of pharmacological activities.[2][3][4] The unique electronic properties of the furan ring, acting as a bioisostere for other aromatic systems, combined with the reactive aldehyde group, allows for the creation of diverse chemical libraries with enhanced therapeutic potential.[1][5] This guide provides a comprehensive overview of the prominent biological activities of furan-containing benzaldehydes, delving into their mechanisms of action and the experimental protocols used for their evaluation.

Chapter 1: A Spectrum of Biological Activities

Furan-containing benzaldehydes exhibit a remarkable range of biological effects, making them promising candidates for drug development in various therapeutic areas.[2][4][6][7]

Antimicrobial Activity

Derivatives of furan-containing benzaldehydes have demonstrated notable activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8][9] The antimicrobial action is often attributed to the specific structural features of the furan ring and its substituents.[6] For instance, nitrofuran derivatives are a well-established class of antibacterial agents.[4][10] The mechanism of action for many of these compounds involves the selective inhibition of microbial growth and the modification of essential microbial enzymes.[6][11]

Anticancer Activity

A significant body of research has focused on the anticancer potential of furan-containing benzaldehydes.[5][12] These compounds have been shown to exert cytotoxic effects on various human cancer cell lines, including those of the breast, lung, and prostate.[5][13] The anticancer mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are dysregulated in cancer.[5][14][15][16] For example, certain furan-based carboxamides and imidazolones have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells.[5] One of the most studied compounds, 5-Hydroxymethylfurfural (5-HMF), has demonstrated antiproliferative activity against human melanoma cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.[14][17]

Anti-inflammatory Activity